molecular formula C17H30N8O8 B039998 Acetyl-arginyl-glycyl-aspartyl-serinamide CAS No. 122207-62-9

Acetyl-arginyl-glycyl-aspartyl-serinamide

Cat. No. B039998
M. Wt: 474.5 g/mol
InChI Key: GFOJSWCCTWFSJD-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-arginyl-glycyl-aspartyl-serinamide, also known as AGAS, is a peptide that has gained significant attention in the field of scientific research. This peptide is synthesized through a complex process, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of Acetyl-arginyl-glycyl-aspartyl-serinamide involves binding to integrins, which are cell surface receptors that play a crucial role in cell adhesion and signaling. Acetyl-arginyl-glycyl-aspartyl-serinamide binds to integrins αvβ3 and α5β1, which are overexpressed in cancer cells. This binding inhibits the signaling pathways that promote the growth and survival of cancer cells, leading to their death.

Biochemical And Physiological Effects

Acetyl-arginyl-glycyl-aspartyl-serinamide has several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. Acetyl-arginyl-glycyl-aspartyl-serinamide also inhibits the activity of protein kinase B (Akt), which is a signaling molecule that promotes cell survival and growth. In addition, Acetyl-arginyl-glycyl-aspartyl-serinamide enhances the immune response against cancer cells by activating natural killer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acetyl-arginyl-glycyl-aspartyl-serinamide for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of Acetyl-arginyl-glycyl-aspartyl-serinamide is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on Acetyl-arginyl-glycyl-aspartyl-serinamide. One direction is to investigate its potential as a cancer therapy in animal models and clinical trials. Another direction is to study its potential as a therapeutic agent for other diseases, such as osteoporosis and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis of Acetyl-arginyl-glycyl-aspartyl-serinamide and reduce its cost.

Synthesis Methods

The synthesis of Acetyl-arginyl-glycyl-aspartyl-serinamide is a complex process that involves several steps. The first step is the solid-phase peptide synthesis (SPPS) of the peptide sequence acetyl-arginyl-glycyl-aspartyl-resin. This is followed by the addition of serine to the peptide sequence using an Fmoc-protected serine derivative. The final step involves the deprotection of the Fmoc group and the cleavage of the peptide from the resin using trifluoroacetic acid.

Scientific Research Applications

Acetyl-arginyl-glycyl-aspartyl-serinamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Acetyl-arginyl-glycyl-aspartyl-serinamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition, Acetyl-arginyl-glycyl-aspartyl-serinamide has been shown to enhance the immune response against cancer cells.

properties

CAS RN

122207-62-9

Product Name

Acetyl-arginyl-glycyl-aspartyl-serinamide

Molecular Formula

C17H30N8O8

Molecular Weight

474.5 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H30N8O8/c1-8(27)23-9(3-2-4-21-17(19)20)15(32)22-6-12(28)24-10(5-13(29)30)16(33)25-11(7-26)14(18)31/h9-11,26H,2-7H2,1H3,(H2,18,31)(H,22,32)(H,23,27)(H,24,28)(H,25,33)(H,29,30)(H4,19,20,21)/t9-,10-,11-/m0/s1

InChI Key

GFOJSWCCTWFSJD-DCAQKATOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N

SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N

Other CAS RN

122207-62-9

sequence

RGDS

synonyms

Ac-Arg-Gly-Asp-Ser-NH2
Ac-RGDS-NH2
acetyl-arginyl-glycyl-aspartyl-serinamide

Origin of Product

United States

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